3-(2,5-Dichlorophenyl)acrylic acid

Physicochemical properties Acid dissociation constant Reactivity prediction

3-(2,5-Dichlorophenyl)acrylic acid (CAS 101869-82-3, also cataloged as 20595-47-5) is a halogenated cinnamic acid derivative with the molecular formula C9H6Cl2O2 and a molecular weight of 217.05 g/mol. As an α,β-unsaturated carboxylic acid, it serves as a versatile synthetic intermediate and a probe for structure-activity relationship (SAR) studies across medicinal chemistry and agrochemical research.

Molecular Formula C9H6Cl2O2
Molecular Weight 217.05 g/mol
CAS No. 101869-82-3
Cat. No. B010602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dichlorophenyl)acrylic acid
CAS101869-82-3
Molecular FormulaC9H6Cl2O2
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C=CC(=O)O)Cl
InChIInChI=1S/C9H6Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
InChIKeyLYYBVUOVYNSRSE-DAFODLJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dichlorophenyl)acrylic Acid (CAS 101869-82-3): Physicochemical and Structural Baseline for Scientific Procurement


3-(2,5-Dichlorophenyl)acrylic acid (CAS 101869-82-3, also cataloged as 20595-47-5) is a halogenated cinnamic acid derivative with the molecular formula C9H6Cl2O2 and a molecular weight of 217.05 g/mol [1]. As an α,β-unsaturated carboxylic acid, it serves as a versatile synthetic intermediate and a probe for structure-activity relationship (SAR) studies across medicinal chemistry and agrochemical research . The compound is characterized by a trans-configuration (E-isomer) of the olefinic double bond and a 2,5-dichloro substitution pattern on the phenyl ring, a regiospecific arrangement that imparts distinct electronic and steric properties relative to other dichlorocinnamic acid isomers [2].

Why Dichlorocinnamic Acid Regioisomers Are Not Interchangeable: The Criticality of Substituent Position


Dichlorocinnamic acid regioisomers, while sharing identical molecular weight and formula, exhibit profoundly different physicochemical properties and chemical reactivities that preclude their casual interchange in research or development workflows. The position of chlorine atoms on the phenyl ring directly modulates the acid dissociation constant (pKa), melting point, lipophilicity (LogP), and solid-state packing, each of which critically governs the compound's behavior in synthetic transformations, biological assays, and formulation development [1]. Substituting one regioisomer for another without data-driven justification introduces uncontrolled variables that can invalidate SAR conclusions, alter reaction kinetics, or compromise batch-to-batch reproducibility in kilogram-scale processes. The following quantitative evidence demonstrates precisely how 3-(2,5-dichlorophenyl)acrylic acid differentiates from its closest structural analogs.

Quantitative Differentiation of 3-(2,5-Dichlorophenyl)acrylic Acid from Closest Analogs: A Procurement-Focused Evidence Guide


Enhanced Acidity (Lower pKa) Relative to 2,4- and 3,4-Dichloro Regioisomers

3-(2,5-Dichlorophenyl)acrylic acid exhibits a predicted pKa of 4.12 ± 0.10, which is lower than the predicted pKa values of its closest dichlorinated regioisomers: 2,4-dichlorocinnamic acid (pKa 4.17 ± 0.13) and 3,4-dichlorocinnamic acid (pKa 4.18 ± 0.10) . This enhanced acidity arises from the electron-withdrawing effect of the two chlorine atoms at the 2- and 5-positions, which stabilizes the conjugate base more effectively than the 2,4- or 3,4-substitution patterns.

Physicochemical properties Acid dissociation constant Reactivity prediction

Significantly Lower Melting Point Differentiates 2,5-Regioisomer from 2,4- and 3,4-Dichlorocinnamic Acids

The melting point of 3-(2,5-dichlorophenyl)acrylic acid is 192–194 °C , which is markedly lower than that of 2,4-dichlorocinnamic acid (233–235 °C) and 3,4-dichlorocinnamic acid (218 °C) . This 26–41 °C depression reflects altered crystal lattice energy resulting from the specific 2,5-disubstitution geometry, which disrupts intermolecular hydrogen bonding and π-π stacking interactions more effectively than alternative chlorine arrangements.

Thermal property Crystallinity Formulation

Higher Computed Lipophilicity (XLogP3) Relative to Unsubstituted Cinnamic Acid

The PubChem-computed XLogP3 value for 3-(2,5-dichlorophenyl)acrylic acid is 2.7 [1], whereas the unsubstituted trans-cinnamic acid baseline has an XLogP3 of 2.10 [2]. This 0.6 log unit increase reflects the lipophilic contribution of the two aromatic chlorine atoms, which elevates membrane partitioning potential by approximately four-fold in octanol/water systems, consistent with the general SAR that halogenation of cinnamic acid scaffolds increases hydrophobicity [3].

Lipophilicity Drug-likeness Partition coefficient

Regiospecific Photochemical Behavior: 2,5-Substitution Avoids Coumarin Cyclization Observed with 2,6-Regioisomer

In contrast to 2,6-dichlorocinnamic acid, which is documented to undergo photocyclization to yield 5-chlorocoumarin under UV irradiation via a quinomethide intermediate [1], the 2,5-dichloro substitution pattern does not permit this intramolecular photocyclization because the chlorine atom at the 5-position (para to the acrylic acid chain) cannot participate in the ortho-quinonoid cyclization pathway that requires a chlorine atom adjacent to the site of C–C bond formation [1][2]. This is a direct consequence of the regiospecific Cl-positioning: in the 2,6-isomer, the 2-chloro substituent is ortho to the acrylic acid moiety and can be eliminated as HCl during photocyclization, whereas in the 2,5-isomer, the 2-chloro is likewise ortho but the meta relationship of the 5-chloro relative to the acrylic acid chain prevents the requisite ring closure geometry.

Photochemistry Regioselectivity Side-reaction avoidance

Optimal Research and Procurement Scenarios for 3-(2,5-Dichlorophenyl)acrylic Acid Based on Quantitative Differentiation


Medicinal Chemistry SAR Campaigns Requiring a Defined pKa Shift for Carboxylic Acid Bioisostere Evaluation

In lead optimization programs where the carboxylic acid moiety of a cinnamic acid scaffold must be tuned for ionization-dependent target engagement, the 2,5-dichloro substitution provides a quantitatively defined pKa of 4.12 (ΔpKa ~0.06 units more acidic than 2,4- and 3,4-regioisomers ). This degree of acidity modulation can be decisive for optimizing the fraction of ionized species at the target compartment pH, without introducing additional heteroatoms that might confound SAR interpretation.

Solid-State Formulation Screening Where Lower Melting Point Simplifies Hot-Melt Processing

The melting point of 192–194 °C—approximately 40 °C lower than the 2,4-dichloro isomer and 25 °C lower than the 3,4-dichloro isomer —renders the 2,5-dichloro derivative preferentially suited for hot-melt extrusion, solvent-free co-crystallization, and amorphous solid dispersion screening, reducing thermal degradation risk during processing while maintaining acceptable ambient-temperature storage stability.

ADME Profiling Where Precise Lipophilicity Increment (ΔXLogP3 = +0.6 vs. Cinnamic Acid) Informs Permeability Optimization

For parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screening panels, the XLogP3 of 2.7 provides a well-defined, chlorine-driven lipophilicity enhancement over the parent scaffold (XLogP3 2.10 [1]). This allows medicinal chemists to isolate the effect of aromatic halogenation on passive permeability from other structural modifications, serving as an ideal probe compound for establishing baseline membrane partitioning in a dichlorinated cinnamic series.

Photochemistry-Free Experimental Protocols Requiring UV-Stable Cinnamic Acid Building Blocks

In synthetic sequences involving UV-mediated transformations, analytical methods employing UV detection (e.g., HPLC-UV), or biological assays with light exposure steps, the 2,5-dichloro derivative mitigates the risk of confounding photocyclization to coumarin by-products that is documented for the 2,6-dichloro isomer [2]. Selecting the 2,5-isomer ensures chemical fidelity throughout the experimental workflow, reducing the need for dark storage or light-exclusion controls.

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